molecular formula C18H17NO B1456606 (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one CAS No. 94004-26-9

(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Cat. No. B1456606
CAS RN: 94004-26-9
M. Wt: 263.3 g/mol
InChI Key: VPSFCIKKOBHCJS-DWWNIMARSA-N
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Description

(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one, more commonly known as MPP, is an organo-metallic compound that has been used in a variety of scientific research applications. MPP is a synthetic compound that has been used in a variety of biological, biochemical and physiological experiments, as well as in the synthesis of other compounds.

Scientific Research Applications

Asymmetric Synthesis and Isomerization

The compound has been studied in the context of asymmetric synthesis, particularly in enantioface differentiating processes. For instance, prochiral 3-methyl-5-phenylpent-2-ene was isomerized using chiral ruthenium complexes, leading to the formation of (S)-(+)-1-Phenyl-3-methylpent-1-ene, showcasing the compound's potential in stereochemical control and enantioselective synthesis (Matteoli et al., 1984).

Synthesis and Characterization of Polymers

There's significant research into the synthesis and characterization of polymers involving variants of this compound. One study focused on the chemical reduction of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) with diimide, leading to the creation of poly(1-methyl-1-phenyl-1-silapentane), further showcasing the chemical's versatility in polymer synthesis and its role in modifying polymer properties (Liao & Weber, 1991).

Antibacterial Properties

The derivatives of this compound have been evaluated for their antibacterial activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This indicates its potential applications in developing new antibacterial agents (Zhou et al., 2015).

properties

IUPAC Name

(E)-2-methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-11,13-14H,12H2,1H3/b15-14+,19-13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSFCIKKOBHCJS-DWWNIMARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)CC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)CC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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